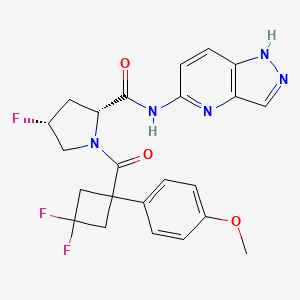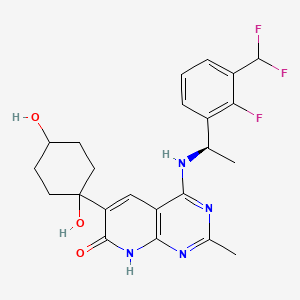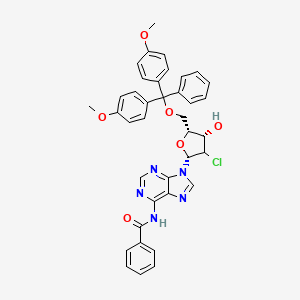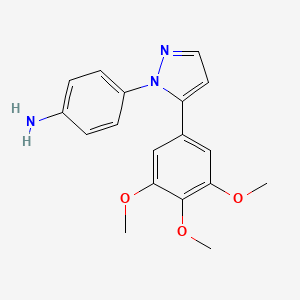
mGAT3/4-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mGAT3/4-IN-1 is a potent inhibitor of the monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4 enzymes. These enzymes are involved in the resynthesis of triacylglycerol from monoacylglycerol and fatty acids, which is a crucial step in lipid metabolism. The compound has shown significant effects in reducing tactile allodynia in diabetic neuropathic mice .
Métodos De Preparación
The synthesis of mGAT3/4-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques to obtain high-purity compounds .
Análisis De Reacciones Químicas
mGAT3/4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
mGAT3/4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol acyltransferase enzymes.
Biology: Helps in understanding the role of lipid metabolism in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetic neuropathy.
Industry: Used in the development of new drugs targeting lipid metabolism pathways
Mecanismo De Acción
mGAT3/4-IN-1 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4 enzymes. These enzymes are responsible for the resynthesis of triacylglycerol from monoacylglycerol and fatty acids. By inhibiting these enzymes, this compound reduces the production of triacylglycerol, which can have various downstream effects on lipid metabolism and related pathways .
Comparación Con Compuestos Similares
mGAT3/4-IN-1 is unique in its dual inhibition of both monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4. Similar compounds include:
Monoacylglycerol acyltransferase 1 inhibitors: These compounds specifically inhibit monoacylglycerol acyltransferase 1 and have different effects on lipid metabolism.
Monoacylglycerol acyltransferase 2 inhibitors: These inhibitors target monoacylglycerol acyltransferase 2 and are used to study its role in lipid metabolism. The uniqueness of this compound lies in its ability to inhibit both monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4, providing a broader scope of action in lipid metabolism research
Propiedades
Fórmula molecular |
C26H31ClN2O2S2 |
|---|---|
Peso molecular |
503.1 g/mol |
Nombre IUPAC |
2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C26H31ClN2O2S2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-13-29(3)23(10-14-30)26(31)28-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23,30H,6,10,13-14,17H2,1-3H3,(H,28,31) |
Clave InChI |
IJIMBHRRVMFBCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(=CCCN(C)C(CCO)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)






![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)


